hemoglobin Malay
Description
Historical Context of Hemoglobin Malay Discovery and Initial Characterization
This compound was first identified and described in 1989 in a 22-year-old Malay individual. unisza.edu.my This discovery was the result of an investigation into a case of anemia. upm.edu.my The initial characterization of this novel hemoglobin variant involved a combination of protein and DNA analysis techniques. unisza.edu.my
Structural analysis revealed a substitution of the amino acid serine for asparagine at codon 19 of the beta-globin chain. unisza.edu.my This amino acid change is the result of a point mutation, specifically an A to G transition (AAC > AGC), in the beta-globin gene. researchgate.net A key feature noted during its initial characterization was that this compound co-migrates with normal adult hemoglobin (HbA) during standard hemoglobin electrophoresis and high-performance liquid chromatography (HPLC), making it undetectable by these routine screening methods. unisza.edu.myresearchgate.net This necessitated the use of more advanced techniques like DNA analysis for its definitive identification. unisza.edu.my
Classification of this compound within Beta-Globinopathies
This compound is classified as a beta-globinopathy, a group of inherited blood disorders resulting from mutations in the beta-globin gene. Specifically, it is characterized as a β+-thalassemia phenotype. unisza.edu.my This classification is based on the fact that the mutation leads to a quantitative reduction in the synthesis of normal beta-globin chains, rather than a complete absence (β0-thalassemia). unisza.edu.myupm.edu.my
The underlying mechanism for the β+-thalassemia phenotype in this compound is the creation of a cryptic splice site within the first exon of the beta-globin gene due to the codon 19 mutation. upm.edu.my This leads to abnormal RNA processing and a subsequent decrease in the production of functional beta-globin chains. upm.edu.my
The clinical and hematological presentation of this compound is intrinsically linked to thalassemia syndromes, exhibiting characteristics of a mild β+-thalassemia. upm.edu.my The phenotype can vary significantly depending on whether an individual is heterozygous, homozygous, or compound heterozygous for the this compound gene.
Individuals who are heterozygous for this compound (carrying one copy of the mutated gene) are generally clinically asymptomatic. researchgate.net Their hematological profile is often similar to that of individuals with a classic beta-thalassemia trait, characterized by microcytosis (low mean corpuscular volume - MCV) and hypochromia (low mean corpuscular hemoglobin - MCH). researchgate.net
Homozygous individuals, who have two copies of the this compound gene, typically present with a clinical picture of thalassemia intermedia. upm.edu.my They are usually non-transfusion dependent, with an average hemoglobin level ranging from 7 to 8 g/dL. upm.edu.my
The clinical severity can be more pronounced in individuals who are compound heterozygous , meaning they have inherited the this compound gene from one parent and another beta-thalassemia mutation (such as β0-thalassemia or HbE) from the other parent. unisza.edu.myupm.edu.my For instance, compound heterozygosity for this compound and a β0-thalassemia mutation can result in a more severe, transfusion-dependent thalassemia phenotype. researchgate.netnih.gov Similarly, individuals with compound heterozygous Hb Malay/HbE are generally asymptomatic but may have a lower average hemoglobin level compared to those with a simple HbE trait. upm.edu.my
The following tables summarize the hematological findings in individuals with different this compound genotypes based on published research.
Table 1: Hematological Parameters in Heterozygous this compound
| Parameter | Mean Value / Range |
| Hemoglobin (Hb) | Normal upm.edu.my |
| Mean Corpuscular Volume (MCV) | 68.4 fL researchgate.net |
| Mean Corpuscular Hemoglobin (MCH) | 21.9 pg researchgate.net |
| Hemoglobin A2 (HbA2) | 3.5% - 5.5% nih.gov |
| Hemoglobin F (HbF) | Normal researchgate.net |
Table 2: Hematological Parameters in Homozygous this compound
| Parameter | Mean Value / Range |
| Hemoglobin (Hb) | 7.0 - 8.0 g/dL upm.edu.my |
| Mean Corpuscular Volume (MCV) | 60.7 fL researchgate.net |
| Mean Corpuscular Hemoglobin (MCH) | 21.0 pg researchgate.net |
| Hemoglobin A2 (HbA2) | 4.2% researchgate.net |
| Hemoglobin F (HbF) | 30.0% - 47.4% upm.edu.my |
Table 3: Hematological Parameters in Compound Heterozygous this compound / β-thalassemia
| Parameter | Genotype | Mean Value / Range | Clinical Phenotype |
| Hemoglobin (Hb) | Hb Malay / IVS 1-5 (G>C) | 6.4 g/dL researchgate.net | Transfusion-dependent thalassemia researchgate.netnih.gov |
| Mean Corpuscular Volume (MCV) | Hb Malay / IVS 1-5 (G>C) | 71.4 fL researchgate.net | |
| Mean Corpuscular Hemoglobin (MCH) | Hb Malay / IVS 1-5 (G>C) | 23.2 pg researchgate.net | |
| Hemoglobin A2 (HbA2) | Hb Malay / IVS 1-5 (G>C) | 2.9% researchgate.net | |
| Hemoglobin F (HbF) | Hb Malay / IVS 1-5 (G>C) | 75.5% researchgate.net | |
| Hemoglobin (Hb) | Hb Malay / HbE | ~10.0 g/dL upm.edu.my | Asymptomatic upm.edu.my |
| Hemoglobin F (HbF) | Hb Malay / HbE | >12% (typically) upm.edu.my |
Properties
CAS No. |
123211-86-9 |
|---|---|
Molecular Formula |
C14H14NNaO7 |
Synonyms |
hemoglobin Malay |
Origin of Product |
United States |
Molecular Genetics and Structural Anomalies of Hemoglobin Malay
Specific Genetic Mutation and Amino Acid Substitution
The root cause of Hemoglobin Malay lies in a specific point mutation within the beta-globin gene (HBB), which leads to a critical alteration in the resulting protein. researchgate.net
The genetic anomaly responsible for this compound has been identified as a single nucleotide substitution in the HBB gene. researchgate.netnih.gov Specifically, it is an A > G transition at codon 19. nih.govnih.gov This changes the codon from AAC to AGC. researchgate.netnih.govelsevierpure.come-mjm.org This mutation was first described in 1989 in a Malay individual, from which the variant derives its name. unisza.edu.mye-mjm.org
The alteration of the genetic code from AAC to AGC directly translates into a change in the amino acid sequence of the beta-globin chain. nih.govelsevierpure.com This mutation results in the substitution of asparagine (Asn) with serine (Ser) at the 19th position of the polypeptide chain (β19). unisza.edu.myresearchgate.netnih.gove-mjm.orgnih.gov This single amino acid change is the defining structural feature of the abnormal beta-globin chain found in this compound. nih.gove-mjm.org
Transcriptional and Post-Transcriptional Molecular Pathophysiology
The significance of the codon 19 mutation extends beyond a simple amino acid substitution. It introduces profound disruptions in the processing of the beta-globin messenger RNA (mRNA), leading to the characteristic reduction in the production of functional beta-globin chains. nih.govupm.edu.my
The creation of this new, competing splice site reduces the efficiency of the normal donor splice site located at the junction of the first intron (IVS-I). nih.gov This phenomenon is described as a "Hb Knossos-like" effect. nih.gov Hb Knossos is another beta-globin variant where a mutation also creates an alternative splice site, leading to reduced production of the normal beta-globin chain. nih.gov In the case of this compound, the presence of the aberrant splice site at codons 17/18/19 interferes with the normal splicing machinery, causing a decrease in the production of correctly processed mRNA. nih.govnih.gov This ultimately results in the β+-thalassemia phenotype, where there is a quantitative deficiency of beta-globin chains. unisza.edu.mynih.gov
The portion of the mRNA that is transcribed from the mutated gene but not subjected to the aberrant splicing still carries the altered codon. nih.govnih.gov The translation of this mRNA results in the synthesis of an abnormal beta-globin chain, designated as Beta-Malay, which incorporates serine instead of asparagine at position β19. unisza.edu.mynih.gove-mjm.orgnih.gov Therefore, the pathophysiology of this compound is twofold: a quantitative reduction in beta-globin synthesis due to aberrant splicing and the production of a structurally abnormal beta-globin variant. nih.govnih.gov
Interactive Data Table: Molecular Profile of this compound
| Feature | Description |
| Gene | Beta-Globin (HBB) |
| Mutation Type | Point Mutation (A > G) |
| Codon Affected | Codon 19 |
| Codon Change | AAC → AGC |
| Amino Acid Substitution | Asparagine (Asn) → Serine (Ser) at position β19 |
| Consequence | Production of abnormal Beta-Malay globin chain |
| Splicing Defect | Creation of an aberrant splice site |
| Phenotype | β+-thalassemia |
Allelic Variants and Genotypic States (e.g., Heterozygous and Homozygous Forms)
Hemoglobin (Hb) Malay is a variant of hemoglobin resulting from a mutation in the beta globin gene, specifically a substitution of serine for asparagine at codon 19. unisza.edu.my This genetic alteration, an A>G mutation, leads to a β+ thalassemia phenotype, meaning there is a reduced (but not absent) production of beta globin chains. tandfonline.comresearchgate.netupm.edu.my The clinical and hematological presentation of Hb Malay varies significantly depending on whether an individual inherits one copy of the mutated gene (heterozygous), two copies (homozygous), or one copy in conjunction with another hemoglobin variant (compound heterozygous). unisza.edu.myresearchgate.net
Heterozygous State (Hb Malay Trait)
Individuals who are heterozygous for this compound carry one copy of the mutated β-globin gene and one normal β-globin gene. unisza.edu.my This state is often referred to as the Hb Malay trait. Carriers are generally asymptomatic. researchgate.net Hematologically, they often exhibit mild hypochromia and microcytosis (smaller and paler red blood cells). e-mjm.org
Studies have shown that the mean hemoglobin, mean cell volume (MCV), and mean cell hemoglobin (MCH) in Hb Malay carriers are significantly higher than in carriers of β° thalassemia. tandfonline.comnih.gov The Hemoglobin A2 (HbA2) level in heterozygotes is typically mildly elevated, with a reported range of 3.5% to 5.5%. tandfonline.come-mjm.orgnih.gov Because Hb Malay co-migrates with normal Hemoglobin A (HbA) during standard analysis methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), it is not easily detectable and can be misidentified as a common β-thalassemia trait. unisza.edu.myresearchgate.net Therefore, a definitive diagnosis requires molecular analysis, such as DNA sequencing or multiplex amplification refractory mutation system (ARMS) PCR. unisza.edu.mynih.gov
Homozygous State
The homozygous state for this compound occurs when an individual inherits two copies of the mutated β-globin gene. unisza.edu.my This condition results in a more pronounced clinical picture than the heterozygous state. Individuals who are homozygous for Hb Malay typically present with a non-transfusion-dependent thalassemia intermedia phenotype. researchgate.netupm.edu.my
Key hematological findings include moderate anemia, with average hemoglobin levels reported to be between 7 to 8 g/dL. upm.edu.myupm.edu.mynih.gov A characteristic feature of homozygous Hb Malay is a significantly increased level of fetal hemoglobin (Hb F), with reported values ranging from 9% to over 47%. upm.edu.mynih.gov The first described case in 1989 was a 22-year-old Malay man who was homozygous for this variant. upm.edu.my
Compound Heterozygous States
When the Hb Malay gene is co-inherited with another abnormal β-globin gene, it results in a compound heterozygous state. The clinical severity of these conditions can vary widely, from asymptomatic to transfusion-dependent thalassemia major. unisza.edu.myresearchgate.net
A retrospective analysis of 132 cases of Hb Malay identified several compound heterozygous conditions, including:
Hb Malay/Hb E: This is a common combination. Patients are often asymptomatic, though their average hemoglobin may be lower than in a simple Hb E trait. unisza.edu.myupm.edu.my
Hb Malay/β-thalassemia (β+ or β0): The interaction of Hb Malay with other β-thalassemia mutations can lead to severe, transfusion-dependent thalassemia. unisza.edu.mytandfonline.comresearchgate.net For example, a compound heterozygote for Hb Malay and the IVS1-5 (G>C) β-thalassemia mutation presented with a transfusion-dependent phenotype. tandfonline.comnih.gov
Hb Malay with α-thalassemia: The co-inheritance of an alpha-thalassemia gene deletion (e.g., –α3.7) with heterozygous Hb Malay results in a clinical phenotype similar to a thalassemia trait. researchgate.net
Other identified compound heterozygous states include combinations with delta-beta thalassemia and Hereditary Persistence of Fetal Hemoglobin. unisza.edu.my The wide spectrum of clinical outcomes in these compound states underscores the necessity of molecular diagnosis for accurate genetic counseling and patient management. unisza.edu.my
Research Findings on Genotypic States of this compound
The following table summarizes the hematological characteristics associated with different this compound genotypes based on published research findings.
| Genotype | Hemoglobin (Hb) Level | Mean Cell Volume (MCV) | Mean Cell Hemoglobin (MCH) | HbA2 Level | Hb F Level | Clinical Phenotype |
| Heterozygous (Hb Malay Trait) | Normal upm.edu.my | Low (Microcytosis) e-mjm.org | Low (Hypochromia) e-mjm.org | Mildly elevated (3.5%-5.5%) tandfonline.comnih.gov | Normal researchgate.nete-mjm.org | Asymptomatic carrier / Thalassemia trait researchgate.net |
| Homozygous | 7-8 g/dL upm.edu.mynih.gov | Low (71.4 fL in one case) researchgate.net | Low (23.2 pg in one case) researchgate.net | Normal to elevated (2.9% - 7.5%) researchgate.netnih.gov | Markedly elevated (9%-47.4%) upm.edu.mynih.gov | Non-transfusion dependent thalassemia intermedia researchgate.netupm.edu.my |
| Compound Heterozygous (Hb Malay/Hb E) | ~10 g/dL upm.edu.my | --- | --- | --- | >3.3% upm.edu.myupm.edu.my | Asymptomatic upm.edu.my |
| Compound Heterozygous (Hb Malay/β-thalassemia) | Low (e.g., 6.4 g/dL) researchgate.net | Variable researchgate.net | Variable researchgate.net | Normal (e.g., 2.9%) researchgate.net | Markedly elevated (e.g., 75.5%) researchgate.net | Transfusion-dependent thalassemia tandfonline.comresearchgate.net |
| Compound Heterozygous (Hb Malay/α-thalassemia) | Mild anemia (e.g., 11.4 g/dL) researchgate.net | 77.6 fL (in one series) researchgate.net | 25.5 pg (in one series) researchgate.net | Raised (e.g., 3.8%) researchgate.net | Normal (e.g., 0.7%) researchgate.net | Thalassemia trait researchgate.net |
Epidemiology and Global Population Distribution of Hemoglobin Malay
Prevalence Rates in Endemic Regions (e.g., Malaysia and Southern Thailand)
The prevalence of Hemoglobin Malay is notably high in specific regions of Southeast Asia, particularly Malaysia and Southern Thailand, establishing these areas as endemic for this hemoglobin variant.
In Malaysia , a 2017 retrospective analysis of 2,413 diagnostic samples revealed a prevalence of this compound of 5.5%. nih.gov Another study focusing on β-globin gene mutations identified 54 cases of Hb Malay from a total of 521 presumed β-thalassemia cases over a five-year period in selected Malaysian hospitals. thaiscience.info These figures underscore that Hb Malay is a common β-hemoglobinopathy in the Malaysian population. thaiscience.info
In Southern Thailand , this compound is also a significant hemoglobin variant. A study conducted between 2015 and 2022, which enrolled 13,391 participants from ten southern provinces, identified hemoglobin variants in 2.5% of the subjects. nih.govbohrium.com Within this group of variants, this compound was the most predominant β-chain variant, accounting for a remarkable 76.9% of all β-chain mutations identified. nih.govbohrium.com This high frequency among β-chain variants points to a concentrated presence of the gene in this specific geographical area.
Prevalence of this compound in Endemic Regions
| Region | Study Population/Sample Size | Prevalence/Frequency | Source |
|---|---|---|---|
| Malaysia | 2,413 diagnostic samples (2017) | 5.5% prevalence of Hb Malay | nih.gov |
| Southern Thailand | 13,391 participants (2015-2022) | 2.5% prevalence of Hb variants; Hb Malay is 76.9% of β-chain variants | nih.govbohrium.com |
Ethnic and Geographical Distribution Patterns
The distribution of this compound is strongly correlated with specific ethnic groups and geographical locations within Southeast Asia.
As its name suggests, this compound is predominantly found within the Malay ethnic group in Malaysia. In a study that identified 132 cases of Hb Malay, an overwhelming 96.2% (127 cases) were of Malay ethnicity. nih.gov This high concentration suggests a founder effect within this population. The Malaysian Thalassaemia Registry further indicates that Malays constitute the largest ethnic group affected by thalassemia in general, at 63.95%. tandfonline.com Hb Malay, or the codon 19 (A>G) mutation, is recognized as one of the most common β-thalassemia mutations within the Malay ethnic group. nih.govtandfonline.com
While predominantly a Malay variant, this compound has been identified in other ethnic groups in Malaysia, albeit at a much lower frequency. The same study that found 96.2% of Hb Malay cases in Malays also reported its presence in:
Dusun : 1.5% (2 cases) nih.gov
Chinese : 0.8% (1 case) nih.gov
Bajau : 0.8% (1 case) nih.gov
Orang Asli : 0.8% (1 case) nih.gov
This distribution indicates some degree of gene flow between the Malay population and other ethnic communities in Malaysia.
Ethnic Distribution of 132 this compound Cases in a Malaysian Study
| Ethnic Group | Number of Cases | Percentage of Total Cases | Source |
|---|---|---|---|
| Malay | 127 | 96.2% | nih.gov |
| Dusun | 2 | 1.5% | nih.gov |
| Chinese | 1 | 0.8% | nih.gov |
| Bajau | 1 | 0.8% | nih.gov |
| Orang Asli | 1 | 0.8% | nih.gov |
The geographical distribution of this compound extends beyond Malaysia, most notably into neighboring Southern Thailand , which shares a border and historical population movements with Malaysia. As mentioned, it is the most common β-chain variant in this region. nih.govbohrium.com
In contrast, studies of β-thalassemia mutations in the Fujian Province of China have not identified this compound. A comprehensive study on the mutation spectrum of β-thalassemia in Fujian Province identified 17 different mutations, with the most common being IVS-II-654 (C > T), CD 41-42 (-TTCT), and CD 17 (A > T). nih.gov Another study in Fuzhou, the capital of Fujian, also reported a spectrum of β-thalassemia mutations that did not include the codon 19 (A>G) mutation characteristic of this compound. tandfonline.comtandfonline.com This suggests that the geographical distribution of this compound is largely confined to the Malay Peninsula and its immediate vicinity, and it is not a prevalent mutation in southern Chinese populations.
Historical and Migratory Influences on Geographic Distribution
The current geographical and ethnic distribution of this compound is likely the result of historical population movements and a founder effect. The high prevalence within the Malay ethnic group in both Malaysia and Southern Thailand points to a common ancestral origin for this mutation.
The Malay Peninsula has been a crossroads for migration and trade for centuries. The concentration of this compound in this specific geographical area, and its relative absence in more distant populations like those in Fujian, China, suggests that the mutation either originated in an ancestral Malay population and was subsequently disseminated through their migrations and settlements along the peninsula, or it arose in a specific locality and became prevalent due to genetic drift and a founder effect.
The presence of the mutation in other indigenous groups in Malaysia, such as the Orang Asli, Dusun, and Bajau, could be explained by historical intermarriage and population admixture with the Malay population. The consistent multi-ethnic migrations over decades have significantly influenced the epidemiology of hemoglobinopathies in the region.
Molecular Pathophysiology of Hemoglobin Malay Expression
Globin Chain Imbalance and Ineffective Erythropoiesis Mechanisms
The fundamental pathophysiological event in β-thalassemia, including Hb Malay, is the imbalance in the synthesis of alpha (α) and non-alpha (β) globin chains nih.govnih.gov. The genetic mutation in Hb Malay, specifically the A>G mutation in codon 19 of the HBB gene, leads to an altered splicing of beta-globin messenger RNA (mRNA) and a reduced production of functionally normal beta-globin chains nih.govwikipedia.org. This deficiency creates a relative excess of alpha-globin chains within the erythroid precursors nih.govsinaweb.netidrblab.net.
These unassembled and unstable alpha-globin chains are highly insoluble and precipitate within the erythroid precursors in the bone marrow and mature red blood cells nih.govsinaweb.netidrblab.net. The accumulation of these insoluble alpha-globin inclusions causes significant damage to the cell membranes, leading to increased oxidative stress and apoptosis of erythroid precursors nih.govidrblab.netwikipedia.orguwm.edu.pl. This premature destruction of erythroid cells in the bone marrow is known as ineffective erythropoiesis, a hallmark of beta-thalassemias nih.govnih.govsinaweb.netidrblab.netwikipedia.org. The resulting diminished output of mature, functional red blood cells contributes to chronic anemia nih.govidrblab.net. Furthermore, surviving red blood cells with precipitated alpha-globin chains are prone to premature destruction in the peripheral circulation, contributing to hemolysis nih.govnih.govidrblab.net.
Cellular Consequences of Abnormal Beta-Globin Production
The abnormal beta-globin production associated with Hb Malay manifests in distinct alterations in red blood cell parameters and hemoglobin levels.
Impact on Red Blood Cell Parameters (e.g., Mean Corpuscular Volume, Mean Corpuscular Hemoglobin)
Individuals carrying the Hb Malay variant exhibit specific changes in their red blood cell indices. In heterozygous Hb Malay carriers, typical findings include mild microcytosis (reduced Mean Corpuscular Volume, MCV) and hypochromia (reduced Mean Corpuscular Hemoglobin, MCH) wikipedia.org. However, significant anemia may not be present wikipedia.org. Studies have shown that the mean hemoglobin (Hb), mean cell volume (MCV), and mean cell hemoglobin (MCH) of Hb Malay carriers are significantly higher compared to β°-thalassemia carriers nih.gov.
For instance, a case of heterozygous Hb Malay was reported with Hb 13.8 g/dL, MCV 68.4 fL, and MCH 21.9 pg fishersci.ca. In contrast, homozygous Hb Malay typically presents with an average Hb level ranging from 7 to 8 g/dL ereztech.com, or around 9 to 10 g/dL, with an average MCV of approximately 60 fL wikipedia.org. Peripheral blood smears often reveal hypochromic microcytic anemia with anisopoikilocytosis and numerous target cells in homozygous cases ereztech.com.
Table 1: Red Blood Cell Parameters in Hb Malay Carriers vs. Beta-Thalassemia Carriers
| Parameter | Hb Malay Carriers (Heterozygous) nih.govfishersci.ca | β°-Thalassemia Carriers nih.gov | Homozygous Hb Malay ereztech.comwikipedia.org |
| Hemoglobin (Hb) | Significantly higher (e.g., 13.8 g/dL) | Lower | 7-10 g/dL (average 7-8 g/dL) |
| MCV (fL) | Significantly higher (e.g., 68.4 fL) | Lower | ~60 fL |
| MCH (pg) | Significantly higher (e.g., 21.9 pg) | Lower | Hypochromic |
| Clinical Anemia | No significant anemia | Often present | Mild to moderate anemia |
Alterations in Hemoglobin A2 Levels
Hemoglobin A2 (HbA2) levels are an important diagnostic marker for beta-thalassemia traits. In Hb Malay carriers, the HbA2 range can be wider, typically from 3.5% to 5.5%, with a median value of 3.9% nih.govwikipedia.org. A new HbA2 cutoff value of ≤4.6% has been proposed to prompt molecular confirmation for Hb Malay carrier status nih.gov.
A challenge in screening for Hb Malay is its indistinguishability from Hemoglobin A (HbA) by conventional hemoglobin analyzers such as capillary electrophoresis (CE) or high-performance liquid chromatography (HPLC), as it co-elutes with HbA nih.govfishersci.caamericanelements.comwikipedia.org. This characteristic necessitates molecular analysis for a definitive diagnosis fishersci.caamericanelements.comwikipedia.org. While heterozygous Hb Malay typically does not show elevated HbA2 or HbF levels wikipedia.org, some reports indicate mildly raised Hb A2 levels, such as 5.0% fishersci.ca. The wide ranges of HbA2 and HbF levels observed in Hb Malay depend on the inheritance pattern americanelements.com.
Comparison of Homozygous and Heterozygous Expression Phenotypes
The clinical and hematological manifestations of Hb Malay vary significantly depending on whether the individual is a heterozygous carrier or expresses the condition in a homozygous or compound heterozygous state.
Heterozygous Hb Malay individuals are generally considered carriers and typically exhibit a mild phenotype fishersci.ca. They often present with mild microcytosis and hypochromia but without significant anemia wikipedia.org. For instance, a heterozygous Hb Malay case was asymptomatic with normal Hb levels (13.8 g/dL) and mildly raised Hb A2 (5.0%), with normal Hb F fishersci.ca. These carriers may have different red cell and electrophoretic parameters compared to classical β°-thalassemia carriers nih.gov. Since Hb Malay co-migrates with Hb A on routine hemoglobin analysis, its incidence may be underestimated without molecular testing fishersci.caamericanelements.com.
In contrast, homozygous Hb Malay individuals usually present with more pronounced hematological changes, typically experiencing mild anemia with average hemoglobin levels between 7 and 8 g/dL ereztech.com. While often non-transfusion dependent, they may present with clinical features of thalassemia intermedia nih.gov. Research findings indicate that homozygous Hb Malay or compound heterozygosity with other beta-thalassemia mutations can lead to Hb levels around 9 to 10 g/dL, an average MCV of approximately 60 fL, and elevated Hemoglobin F (HbF) levels wikipedia.org. Increased production of HbF, between 9% and 25%, has been reported in cases of homozygous Hb Malay ereztech.com.
Compound heterozygous states involving Hb Malay can lead to varying degrees of clinical severity. For example, compound heterozygous Hb Malay/IVS1-5(G>C) can result in a transfusion-dependent thalassemia phenotype, indicating a more severe clinical manifestation nih.govfishersci.ca. One such case exhibited severe anemia (Hb 6.4 g/dL), moderate hypochromia (MCH 23.2 pg), microcytosis (71.4 fL), normal Hb A2 (2.9%), and markedly raised Hb F (75.5%) fishersci.ca. When co-inherited with alpha-thalassemia, the clinical behavior of Hb Malay heterozygotes may resemble thalassemia traits fishersci.ca.
Table 2: Phenotypic Comparison of Hb Malay Expression
| Phenotype | Clinical Presentation | Hemoglobin (Hb) Levels (g/dL) | MCV (fL) | MCH (pg) | HbA2 Levels | HbF Levels | Transfusion Dependence |
| Heterozygous Hb Malay | Asymptomatic, mild microcytosis/hypochromia wikipedia.org | Typically normal (e.g., 13.8) fishersci.ca | Mildly decreased (e.g., 68.4) fishersci.ca | Mildly decreased (e.g., 21.9) fishersci.ca | Normal to mildly raised (e.g., 5.0%, range 3.5-5.5%) nih.govfishersci.cawikipedia.org | Normal fishersci.cawikipedia.org | No wikipedia.org |
| Homozygous Hb Malay | Thalassemia intermedia nih.gov, mild anemia | 7-10 (average 7-8) ereztech.comwikipedia.org | ~60 wikipedia.org | Hypochromic ereztech.com | Elevated wikipedia.org | Elevated (9-25%) ereztech.comwikipedia.org | Non-transfusion dependent fishersci.ca |
| Compound Heterozygous Hb Malay/β°-thalassemia | Transfusion-dependent thalassemia nih.govfishersci.ca | Severe (e.g., 6.4) fishersci.ca | Markedly decreased (e.g., 71.4) fishersci.ca | Markedly decreased (e.g., 23.2) fishersci.ca | Normal (e.g., 2.9%) fishersci.ca | Markedly raised (e.g., 75.5%) fishersci.ca | Transfusion-dependent nih.govfishersci.ca |
Interactions of Hemoglobin Malay with Co Inherited Globin Gene Disorders
Compound Heterozygosity with Beta-Thalassemia Mutations
The co-inheritance of Hemoglobin Malay with various beta-thalassemia mutations significantly influences the clinical phenotype, leading to a spectrum of disease severities.
Interactions with Common Beta-Thalassemia Alleles (e.g., IVS1-5 (G>C), Codon 26 (HbE))
The clinical outcome of compound heterozygosity involving Hb Malay and common beta-thalassemia alleles is highly dependent on the nature of the co-inherited mutation.
This compound / IVS1-5 (G>C) Compound heterozygosity for this compound and the IVS1-5 (G>C) mutation leads to a severe, transfusion-dependent thalassemia phenotype. Patients with this genotype frequently exhibit profound clinical symptoms, including severe anemia, delayed growth, and classical features associated with thalassemia major researchgate.netresearchgate.netnih.gov. The IVS1-5 (G>C) mutation, a common β-thalassemia allele in Malaysia and surrounding regions, is a β+-thalassemia mutation that significantly reduces the efficiency of normal 5' splicing, resulting in minimal HbA synthesis longdom.orgwalshmedicalmedia.com. The combined effect of impaired β-globin synthesis from both Hb Malay and the IVS1-5 (G>C) allele leads to a severe imbalance in globin chain production.
Table 1: Clinical Features of Compound Heterozygosity for this compound and IVS1-5 (G>C)
| Genotype | Clinical Severity | Transfusion Dependency | Key Hematological/Clinical Features |
| Hb Malay / IVS1-5 (G>C) | Severe Thalassemia | Transfusion-Dependent | Severe anemia, delayed weight/height, classical thalassemic features, hepatosplenomegaly researchgate.netresearchgate.netnih.gov |
Table 2: Clinical Features of Compound Heterozygosity for this compound and Hemoglobin E
| Genotype | Clinical Severity | Transfusion Dependency | Key Hematological/Clinical Features |
| Hb Malay / HbE | Very Mild / Asymptomatic | Generally Not Required | Mild anemia, often asymptomatic researchgate.netresearchgate.netnih.gov |
Molecular Mechanisms of Gene Interaction in Compound States
The molecular mechanisms underlying the varying clinical severities in compound heterozygous states involving Hb Malay relate primarily to the degree of functional β-globin chain synthesis and the resulting imbalance between α- and non-α-globin chains. The A > G mutation at codon 19 in Hb Malay is thought to create an alternative splicing site between codons 17 and 18, which reduces the efficiency of the normal donor splice site at IVS-I to approximately 60%, leading to a quantitative reduction in β-globin output (β+-thalassemia phenotype) researchgate.net.
When Hb Malay is co-inherited with another β+-thalassemia mutation like IVS1-5 (G>C), which severely compromises normal splicing and significantly reduces β-globin synthesis longdom.orgwalshmedicalmedia.com, the cumulative effect is a profound deficiency of functional β-globin chains. This leads to a substantial excess of unbound α-globin chains, which are unstable and precipitate within red blood cell precursors, causing ineffective erythropoiesis and hemolysis, characteristic of severe thalassemia researchgate.netresearchgate.netnih.govnih.gov.
Co-inheritance with Alpha-Thalassemia Variants (e.g., Hb Constant Spring)
Co-inheritance of this compound with alpha-thalassemia variants generally leads to a milder clinical presentation, as the reduction in alpha-globin chain synthesis helps to balance the globin chain production. Hemoglobin Constant Spring (Hb CS) is a non-deletional α-thalassemia variant resulting from a mutation at the termination codon of the α2-globin gene, producing an elongated and unstable α-globin chain nih.goviium.edu.mynih.gov.
Cases of compound heterozygous Hb Malay with a single alpha gene deletion (e.g., -α3.7 deletion) have been reported, presenting with mild anemia researchgate.net. These individuals typically exhibit mild microcytosis and hypochromia, with mildly elevated HbA2 levels researchgate.net. The interaction is considered to behave clinically as a thalassemia trait. This ameliorating effect occurs because alpha-thalassemia reduces the availability of alpha-globin chains, which are in excess in beta-thalassemia syndromes like Hb Malay. By reducing the pool of free α-chains, the co-inheritance of alpha-thalassemia mutations helps to restore a more balanced globin chain synthesis, thereby lessening the severity of the clinical phenotype nih.govmjpath.org.my. One study reported a case of Hb Malay co-inherited with Hb Constant Spring nih.gov.
Interaction with Other Hemoglobin Variants (e.g., Hemoglobin C)
Specific research findings detailing the co-inheritance of this compound and Hemoglobin C are not widely documented in the available literature. Hemoglobin C (HbC) is another structural variant of hemoglobin resulting from a glutamic acid to lysine (B10760008) substitution at position 6 of the beta-globin chain orpha.netnih.govmedscape.com. When HbC is co-inherited with beta-thalassemia, the clinical manifestations can range from moderate to severe anemia and splenomegaly, with severity largely dependent on whether the beta-thalassemia allele is β+ or β0 orpha.net. If the beta-thalassemia allele is β+, the clinical picture tends to be similar to that of homozygous HbC, often involving mild compensated hemolysis or mild to moderate anemia orpha.net. However, direct data on Hb Malay and Hb C co-inheritance were not identified.
Advanced Methodologies for Hemoglobin Malay Detection and Molecular Confirmation
Challenges in Routine Hemoglobinopathy Screening
Routine screening for hemoglobinopathies, while effective for many common variants, often fails to reliably detect Hb Malay. nih.govtandfonline.comunisza.edu.mynih.gov This is primarily due to the variant's unique biochemical characteristics that allow it to be missed by standard screening protocols. The prevalence of Hb Malay in the Malaysian population is estimated to be 5.5%. nih.govnih.gov
Conventional laboratory methods such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are mainstays in hemoglobinopathy screening. nih.govtandfonline.com However, Hb Malay is often undetectable by these routine methods because it co-elutes with the normal adult hemoglobin, Hemoglobin A (HbA). nih.govtandfonline.comunisza.edu.my This co-migration means that a distinct peak for Hb Malay is not observed, leading to potential misinterpretation of the results. unisza.edu.my
In cases of heterozygous Hb Malay, the HPLC results may mimic those of a β-thalassemia trait, creating diagnostic confusion. nih.govnih.gov For instance, a 58-year-old male with symptomatic anemia showed results indicative of a β-thalassemia trait on HPLC, but the clinical severity was inconsistent with this diagnosis. nih.govnih.gov Subsequent molecular testing was required to identify the homozygous state for Hb Malay. nih.govnih.gov This highlights the critical limitation of relying solely on these techniques for the detection of Hb Malay.
Molecular Diagnostic Techniques for Definitive Identification
Given the limitations of biochemical analyses, molecular diagnostic techniques are indispensable for the definitive identification of Hb Malay. unisza.edu.mynih.gov These methods directly analyze the β-globin gene to detect the specific mutation responsible for Hb Malay, which is a substitution of asparagine with serine at codon 19 (HBB:c.59A>G). nih.govtandfonline.comunisza.edu.my
Polymerase Chain Reaction (PCR) based methods are robust tools for the targeted detection of known mutations. Multiplex Amplification Refractory Mutation System (ARMS) PCR is a commonly employed technique for identifying Hb Malay. nih.govtandfonline.comnih.govnih.gov This method uses specific primers to selectively amplify the mutated DNA sequence, allowing for a clear positive identification. nih.gov Another PCR-based technique, GAP-PCR, is utilized for the analysis of alpha and beta globin genes, contributing to a comprehensive molecular characterization. unisza.edu.my
DNA sequencing provides the most definitive confirmation of the Hb Malay mutation. nih.govtandfonline.comunisza.edu.my By determining the exact nucleotide sequence of the β-globin gene, any ambiguity from screening tests can be resolved. nih.govtandfonline.comunisza.edu.my This is particularly crucial in complex cases or when other co-inherited hemoglobinopathies are suspected. Targeted next-generation sequencing (NGS) panels that include the HBB gene are also effective in identifying the specific mutation responsible for Hb Malay. nih.gov
Refined Biochemical Screening Parameters (e.g., Optimized HbA2 Cutoff Values)
While molecular methods are the gold standard for confirmation, optimizing biochemical screening can improve the initial detection of suspected Hb Malay cases. Research has shown that Hb Malay carriers often present with a wider range of Hemoglobin A2 (HbA2) levels compared to classic β-thalassemia carriers. nih.govtandfonline.com
A study involving 54 Hb Malay cases identified a wider HbA2 range of 3.5% to 5.5%, with a median value of 3.9%. nih.govtandfonline.com Based on this data, a new, lower HbA2 cutoff value of ≤4.6% has been proposed to prompt molecular confirmation for Hb Malay. nih.govtandfonline.com This refined parameter can help in flagging potential carriers who might be missed using standard cutoff values.
| Parameter | Hb Malay Carriers | β° Thalassemia Carriers |
| Mean Hemoglobin | Significantly higher | Lower |
| Mean Cell Volume | Significantly higher | Lower |
| Mean Cell Hemoglobin | Significantly higher | Lower |
| HbA | Significantly higher | Lower |
| HbA2 Range | 3.5% - 5.5% | Typically >3.5% |
| Median HbA2 | 3.9% | N/A |
| Proposed HbA2 Cutoff | ≤4.6% | N/A |
This table summarizes the comparative hematological and electrophoretic parameters between Hb Malay carriers and β° thalassemia carriers, based on recent research findings. nih.govtandfonline.com
Role of Integrated Laboratory Approaches for Comprehensive Diagnosis
A single testing modality is often insufficient for the accurate diagnosis of Hb Malay. nih.gov An integrated laboratory approach that combines hematological data, biochemical analysis, and molecular confirmation is essential for a comprehensive and accurate diagnosis. nih.gov
This integrated approach begins with a complete blood count and peripheral blood smear analysis, followed by HPLC or CE. nih.govnih.gov If the results are inconclusive, or if there is a clinical suspicion of Hb Malay despite seemingly normal or β-thalassemia trait-like biochemical findings, molecular testing should be initiated. nih.govnih.gov This stepwise, integrated diagnostic workflow is crucial to prevent misdiagnosis and to ensure that patients receive appropriate genetic counseling and clinical care. unisza.edu.mynih.gov
Future Research Directions and Translational Perspectives
Elucidation of Underexplored Molecular Aspects
The primary structure of Hemoglobin Malay is defined by the β19 Asn→Ser mutation. e-mjm.org However, a comprehensive understanding of the functional and structural consequences of this specific amino acid substitution is still lacking. Future research should focus on the following molecular aspects:
Protein Stability and Folding Dynamics: The substitution of a polar amide (asparagine) with a polar hydroxyl (serine) could potentially alter the local hydrogen bonding network within the β-globin chain. While both are polar, their side chains have different sizes and hydrogen bonding capabilities, which may influence the protein's tertiary and quaternary structure. openstax.org Studies employing techniques such as differential scanning calorimetry and circular dichroism could provide valuable data on the thermal stability and folding kinetics of Hb Malay compared to HbA. Understanding these properties is crucial, as even minor changes in stability can affect the lifespan of red blood cells and contribute to the underlying pathophysiology of the associated β+-thalassemia phenotype. unisza.edu.my
Oxygen Binding Affinity: The precise effect of the β19 Asn→Ser substitution on the oxygen-binding and dissociation kinetics of hemoglobin has not been extensively studied. This position is not in direct contact with the heme pocket, but subtle allosteric changes cannot be ruled out. nih.gov Future investigations should involve detailed oxygen dissociation curve analysis to determine the P50 value and cooperativity of Hb Malay. nih.gov This would clarify whether the clinical phenotype is solely due to the reduced synthesis of β-globin chains or if altered oxygen transport properties also play a role.
Advancements in High-Throughput Screening Technologies
The diagnosis of this compound can be challenging as it is often "silent" in conventional hemoglobin analysis methods like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), where it co-elutes with HbA. unisza.edu.myresearchgate.net This necessitates a reliance on molecular methods for definitive diagnosis. Future advancements in screening technologies are pivotal for accurate and efficient detection, particularly in high-prevalence populations.
Next-Generation Sequencing (NGS): The implementation of targeted NGS panels for hemoglobinopathies offers a powerful tool for the simultaneous screening of multiple globin gene mutations, including rare and silent variants like Hb Malay. nih.goveurobloodnet.eu NGS can provide comprehensive genetic information, identifying not only the primary mutation but also any co-inherited genetic modifiers that might influence the clinical phenotype. nih.goveurobloodnet.eu The development of cost-effective and rapid NGS workflows would be highly beneficial for large-scale screening programs. nih.govashpublications.org
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), presents a promising high-throughput platform for hemoglobin variant analysis. mdpi.comnih.gov By accurately measuring the mass of the globin chains, MS can detect variants that are not separable by charge or hydrophobicity, thus overcoming the limitations of traditional methods in identifying Hb Malay. mdpi.comnih.gov The integration of MS into routine screening protocols could significantly improve the detection rate of this and other silent hemoglobin variants.
The following table provides a comparative overview of current and emerging screening technologies for this compound:
| Technology | Principle | Advantages for Hb Malay Detection | Limitations |
|---|---|---|---|
| Capillary Electrophoresis (CE) / HPLC | Separation by charge and/or hydrophobicity | Widely available for initial screening of common hemoglobinopathies. | Hb Malay co-elutes with HbA, leading to missed diagnoses. unisza.edu.myresearchgate.net |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA | Comprehensive detection of all globin gene mutations, including rare and silent variants. nih.goveurobloodnet.eu Can identify co-inherited modifiers. nih.gov | Higher cost and more complex data analysis compared to traditional methods. nih.gov |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of molecules | Can differentiate proteins based on mass, enabling detection of variants that co-elute in CE/HPLC. mdpi.comnih.gov High-throughput potential. mdpi.com | Requires specialized equipment and expertise. May not be as cost-effective for initial mass screening as CE/HPLC. |
Contribution to Genetic Counseling Strategies for Hemoglobinopathies
Accurate identification of this compound is crucial for effective genetic counseling, particularly in regions with a high prevalence of other hemoglobinopathies, such as Southeast Asia. usm.myresearchgate.net The "silent" nature of the Hb Malay trait means that carriers may be unaware of their status, posing a risk of having offspring with clinically significant conditions if their partner carries another β-thalassemia mutation or a different hemoglobin variant. researchgate.net
Improved Carrier Screening Programs: The integration of more sensitive screening technologies, as discussed above, into national thalassemia prevention programs is essential for the accurate identification of Hb Malay carriers. usm.myusm.my This is particularly important in premarital and prenatal screening to provide couples with a comprehensive understanding of their reproductive risks. slideshare.netnih.gov
Genotype-Phenotype Correlation: Further research into the clinical outcomes of individuals with homozygous Hb Malay and those who are compound heterozygous for Hb Malay and other hemoglobinopathies (e.g., HbE, β-thalassemia) is needed. unisza.edu.myresearchgate.net Establishing a clearer genotype-phenotype correlation will enable genetic counselors to provide more precise information to at-risk couples regarding the potential severity of the condition in their offspring. tandfonline.commpaeds.my
Public and Healthcare Provider Education: Educational initiatives aimed at both the general public and healthcare providers are necessary to raise awareness about silent hemoglobin variants like Hb Malay. usm.my This will help to ensure that individuals with borderline hematological parameters are appropriately referred for molecular testing and receive accurate genetic counseling.
The table below summarizes the hematological data for different this compound genotypes, which is vital for genetic counseling:
| Genotype | Clinical Phenotype | Hemoglobin (g/dL) | MCV (fL) | MCH (pg) | HbA2 (%) | HbF (%) |
|---|---|---|---|---|---|---|
| HbA/Hb Malay (Heterozygous) | Asymptomatic carrier, mild microcytosis | Normal to slightly reduced | Low | Low | 3.5 - 5.5 researchgate.net | Normal |
| Hb Malay/Hb Malay (Homozygous) | Thalassemia intermedia, non-transfusion dependent | 7.0 - 9.5 upm.edu.my | Low | Low | Normal to slightly elevated | Elevated (10-47%) upm.edu.my |
| Hb Malay/β-thalassemia (Compound Heterozygous) | Transfusion-dependent thalassemia major | Low | Low | Low | Variable | Elevated |
| Hb Malay/HbE (Compound Heterozygous) | Mild to moderate anemia, generally asymptomatic | ~10.0 upm.edu.my | Low | Low | Variable | Slightly elevated |
Q & A
Basic: What methodologies are recommended for detecting hemoglobin Malay variants in population studies?
Answer:
Detection of this compound (Hb Malay) requires a combination of biochemical and molecular techniques. High-performance liquid chromatography (HPLC) and capillary electrophoresis are primary methods for initial screening, as they differentiate hemoglobin variants based on retention times or migration patterns . For confirmatory testing, DNA sequencing (e.g., Sanger sequencing or targeted PCR) is essential to identify specific mutations.
- Methodological Considerations :
- Sample Handling : Ensure standardized protocols for blood collection (e.g., EDTA tubes) and storage to prevent degradation .
- Quality Control : Use internal controls (e.g., known Hb variants) to validate assay accuracy .
- Ethnicity-Specific Design : Define "Malay" ethnicity rigorously (e.g., self-reported ancestry or genetic markers) to avoid misclassification in prevalence studies .
Basic: How should researchers design epidemiological studies to assess the prevalence of this compound in specific demographics?
Answer:
Prevalence studies require a stratified sampling approach to capture demographic variability (e.g., age, geographic distribution).
- Study Design :
- Sample Size Calculation : Use power analysis to determine minimum sample size, ensuring statistical significance (e.g., 95% confidence interval, 5% margin of error) .
- Ethical Compliance : Obtain informed consent and ethical approval, particularly for genetic studies, as per guidelines in the Malaysian Code of Responsible Conduct in Research .
- Data Standardization : Adopt common data definitions (e.g., "Asian" subcategories) to enable cross-study comparisons .
Advanced: How can conflicting data on the clinical significance of this compound be systematically analyzed?
Answer:
Conflicting results often arise from heterogeneity in study design or population characteristics. A scoping review framework (Arksey & O’Malley, 2005) can map existing evidence and identify gaps .
- Steps for Contradiction Analysis :
- Systematic Literature Review : Use PRISMA guidelines to collate studies, noting variables like sample size, diagnostic criteria, and co-inherited thalassemias .
- Meta-Analysis : Apply random-effects models to quantify heterogeneity (e.g., I² statistic) and adjust for confounding factors (e.g., iron deficiency) .
- Qualitative Synthesis : Thematic analysis of open-ended clinician surveys can contextualize discrepancies in clinical management .
Advanced: What statistical approaches are appropriate for analyzing genotype-phenotype correlations in this compound research?
Answer:
Genotype-phenotype studies require multivariate regression to account for covariates (e.g., alpha-globin gene deletions, environmental factors).
- Methodological Recommendations :
- Model Selection : Use logistic regression for binary outcomes (e.g., anemia severity) and Cox proportional hazards for longitudinal data .
- Software Tools : SPSS or R for advanced analyses (e.g., haplotype inference or linkage disequilibrium) .
- Validation : Replicate findings in independent cohorts to confirm associations and reduce false positives .
Advanced: How can multi-center studies address challenges in standardizing this compound diagnostics across laboratories?
Answer:
Multi-center collaborations require harmonized protocols:
- Inter-Laboratory Calibration : Share reference samples (e.g., Hb Malay-positive controls) to align HPLC/electrophoresis results .
- Centralized Sequencing : Establish a core facility for genetic confirmation to minimize technical variability .
- Data Integration : Use federated databases with common data models (CDMs) to aggregate results while preserving privacy .
Basic: What ethical considerations are critical when conducting genetic research on this compound in vulnerable populations?
Answer:
Ethical frameworks must address:
- Informed Consent : Provide clear explanations of risks (e.g., incidental findings) and benefits in local languages .
- Data Anonymization : Remove identifiers from genetic datasets to prevent re-identification .
- Community Engagement : Collaborate with local leaders to ensure cultural sensitivity and equitable benefit-sharing .
Advanced: How can mixed-methods approaches enhance understanding of this compound’s impact on patient quality of life?
Answer:
Combine quantitative surveys (e.g., SF-36 health assessments) with qualitative interviews to capture lived experiences:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
